2-(Dimethylamino)phenol hydrochloride
Overview
Description
2-(Dimethylamino)phenol hydrochloride, also known as DMAP, is a chemical compound widely used in scientific research. It is a tertiary amine that is commonly used as a catalyst in organic synthesis. DMAP has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and polymers. In
Mechanism of Action
2-(Dimethylamino)phenol hydrochloride acts as a nucleophilic catalyst in organic synthesis reactions. It has a lone pair of electrons on the nitrogen atom, which can attack the electrophilic carbonyl carbon of an acylating agent. This initiates the acylation reaction, forming an intermediate that is stabilized by the this compound catalyst. This compound can also act as a base, facilitating the deprotonation of acidic compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have mild toxicity and can cause irritation to the skin and eyes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
2-(Dimethylamino)phenol hydrochloride is a highly effective catalyst for a wide range of organic synthesis reactions. It is relatively inexpensive and easy to prepare. However, it has some limitations, including its toxicity and potential to cause skin and eye irritation. This compound can also react with some compounds, such as aldehydes, to form unwanted byproducts.
Future Directions
There are several future directions for research on 2-(Dimethylamino)phenol hydrochloride. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another area of interest is the study of the biochemical and physiological effects of this compound, particularly its potential as an inhibitor of acetylcholinesterase. Additionally, there is a need for further research on the toxicity of this compound and its potential health effects on humans and the environment.
Scientific Research Applications
2-(Dimethylamino)phenol hydrochloride is used as a catalyst in a variety of organic synthesis reactions, including acylation, esterification, and amidation. It is also used in the synthesis of pharmaceuticals, agrochemicals, and polymers. This compound has been used in the synthesis of antimalarial drugs, anti-inflammatory agents, and anticancer drugs. It has also been used in the synthesis of insecticides and herbicides.
properties
IUPAC Name |
2-(dimethylamino)phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9(2)7-5-3-4-6-8(7)10;/h3-6,10H,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYLHDYBHMLQKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2498-23-9 | |
Record name | Phenol, 2-(dimethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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